Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate
Description
Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate is an organic compound with the molecular formula C7H12O2S It is a derivative of butenoic acid and features a methylsulfanyl group attached to the butenoate structure
Properties
CAS No. |
62418-59-1 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl 3-methyl-2-methylsulfanylbut-3-enoate |
InChI |
InChI=1S/C7H12O2S/c1-5(2)6(10-4)7(8)9-3/h6H,1H2,2-4H3 |
InChI Key |
GLBKHQUSIAEZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(=O)OC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate typically involves the esterification of 3-methyl-2-(methylsulfanyl)but-3-enoic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
3-Methyl-2-(methylsulfanyl)butanoic acid: The acid form of the compound, which has different solubility and reactivity.
Methyl 3-hydroxy-2-(methylsulfanyl)but-3-enoate: Contains a hydroxyl group, leading to different chemical behavior.
Uniqueness
Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate is unique due to the presence of both the ester and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
